![molecular formula C11H15BrClNO B13302373 1-{[(2-Bromo-5-chlorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13302373.png)
1-{[(2-Bromo-5-chlorophenyl)methyl]amino}-2-methylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(2-Bromo-5-chlorophenyl)methyl]amino}-2-methylpropan-2-ol is an organic compound with the molecular formula C11H15BrClNO. This compound is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to an amino group and a tertiary alcohol. It has a molecular weight of 292.60 g/mol .
Métodos De Preparación
The synthesis of 1-{[(2-Bromo-5-chlorophenyl)methyl]amino}-2-methylpropan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-chlorobenzyl chloride and 2-amino-2-methylpropan-1-ol.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the benzyl chloride by the amino alcohol.
Industrial Production: On an industrial scale, the reaction is optimized for higher yields and purity, often involving the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance the reaction rate and efficiency.
Análisis De Reacciones Químicas
1-{[(2-Bromo-5-chlorophenyl)methyl]amino}-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Aplicaciones Científicas De Investigación
1-{[(2-Bromo-5-chlorophenyl)methyl]amino}-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-{[(2-Bromo-5-chlorophenyl)methyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
1-{[(2-Bromo-5-chlorophenyl)methyl]amino}-2-methylpropan-2-ol can be compared with other similar compounds:
1-Amino-2-methyl-2-propanol: This compound lacks the bromine and chlorine substituents, making it less reactive in certain chemical reactions.
2-Bromo-1-methylbenzene: This compound has a similar bromine substitution but lacks the amino and alcohol groups, limiting its applications in biological research.
Propiedades
Fórmula molecular |
C11H15BrClNO |
|---|---|
Peso molecular |
292.60 g/mol |
Nombre IUPAC |
1-[(2-bromo-5-chlorophenyl)methylamino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C11H15BrClNO/c1-11(2,15)7-14-6-8-5-9(13)3-4-10(8)12/h3-5,14-15H,6-7H2,1-2H3 |
Clave InChI |
PNUVILWYOUPTLQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CNCC1=C(C=CC(=C1)Cl)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


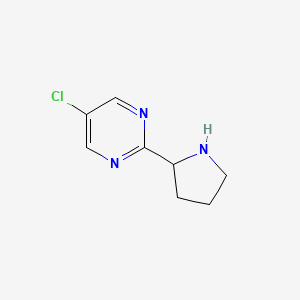
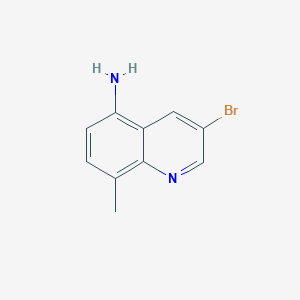
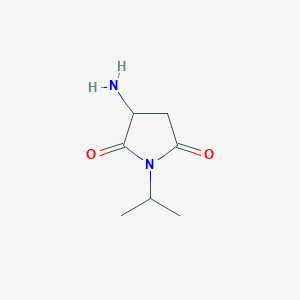
amine](/img/structure/B13302300.png)
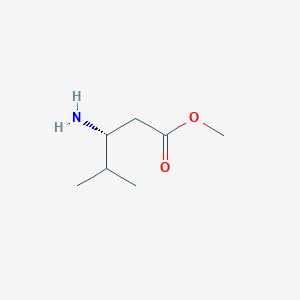

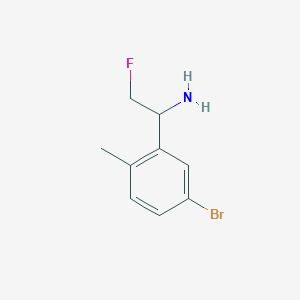
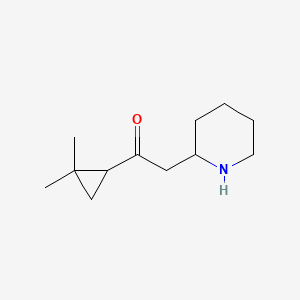
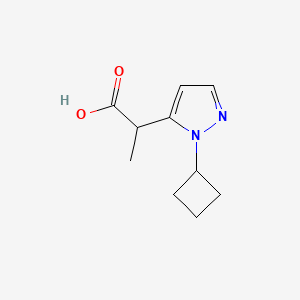

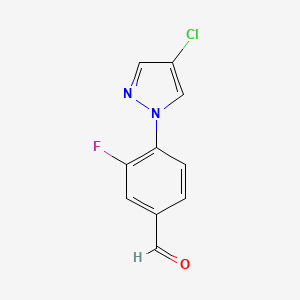


![Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13302385.png)
